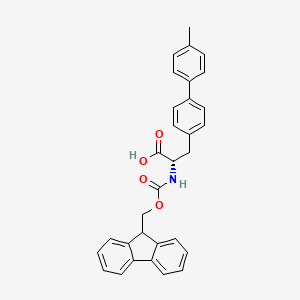

Fmoc-4-(4-methylphenyl)-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-4-(4-methylphenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine molecule. The compound is used primarily in peptide synthesis due to its ability to protect the amino group from unwanted reactions during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(4-methylphenyl)-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of phenylalanine with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-4-(4-methylphenyl)-L-phenylalanine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-methylphenyl group.

Oxidation and Reduction: The phenyl and methyl groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Deprotection: Removal of the Fmoc group yields the free amino acid.

Substitution: Substituted derivatives of the original compound.

Oxidation and Reduction: Oxidized or reduced forms of the phenyl and methyl groups.

Aplicaciones Científicas De Investigación

Fmoc-4-(4-methylphenyl)-L-phenylalanine has several scientific research applications:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

Biological Studies: Used in studies involving protein-protein interactions and enzyme kinetics.

Industrial Applications: Employed in the production of synthetic peptides for research and therapeutic purposes.

Mecanismo De Acción

The primary mechanism of action of Fmoc-4-(4-methylphenyl)-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group temporarily attaches to the amino group of phenylalanine, preventing unwanted reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-4-(4-methylphenyl)-DL-phenylalanine: A racemic mixture of the compound.

Fmoc-(S)-3-amino-3-(4-methylphenyl)propionic acid: A similar compound with a different side chain structure.

Uniqueness

Fmoc-4-(4-methylphenyl)-L-phenylalanine is unique due to its specific structure, which includes both the Fmoc protecting group and the 4-methylphenyl substituent. This combination provides distinct chemical properties and reactivity, making it particularly useful in peptide synthesis and other applications .

Actividad Biológica

Fmoc-4-(4-methylphenyl)-L-phenylalanine is a derivative of the amino acid phenylalanine, commonly used in peptide synthesis due to its stability and protective group characteristics. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functionality and a para-methyl substitution on the phenyl ring. The molecular formula is C19H21N1O2 with a molecular weight of approximately 401.46 g/mol .

Key Features:

- Protective Group: The Fmoc group is easily removed under mild alkaline conditions, facilitating peptide synthesis.

- Hydrophobicity: The para-methyl group increases the hydrophobic character of peptides synthesized from this compound, potentially influencing their biological interactions.

The primary role of this compound in biological systems is as a building block in peptide synthesis. The mechanism involves:

- Coupling Reactions: The Fmoc group protects the amino group during peptide formation.

- Deprotection: Upon completion of peptide synthesis, the Fmoc group is removed to reveal the free amino group for further biological activity.

Biological Activity

While this compound itself may not exhibit significant direct biological activity, its derivatives and the peptides synthesized from it demonstrate various biological functions:

- Antiproliferative Effects: Some studies have shown that peptides containing this compound can exhibit antiproliferative activities against cancer cell lines, including MCF-7 breast cancer cells. For instance, compounds derived from similar structures have demonstrated IC50 values ranging from 10 nM to 33 nM against these cells .

| Compound | Activity | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 9h | Antiproliferative | 10 | Effective against MCF-7 cells |

| Compound 9q | Antiproliferative | 23 | Potent in triple-negative breast cancer |

| Fmoc derivatives | Varies | 10–33 | General range for related compounds |

Case Studies and Research Findings

-

Anticancer Activity:

- A study highlighted that certain derivatives of phenylalanine, including those with para-methyl substitutions, showed significant activity against cancer cell lines by disrupting tubulin polymerization . This suggests that modifications in the phenylalanine structure can lead to enhanced biological properties.

-

Peptide Synthesis Applications:

- In peptide synthesis protocols, this compound has been utilized to create specific sequences that target protein interactions crucial for therapeutic applications . The hydrophobic nature of the para-methyl substitution can enhance the stability and efficacy of these peptides.

-

Hydrogel Formation:

- Another study noted that derivatives can form hydrogels through self-assembly processes, which are beneficial for drug delivery systems . These hydrogels leverage non-covalent interactions to provide controlled release mechanisms in biomedical applications.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methylphenyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-20-10-14-22(15-11-20)23-16-12-21(13-17-23)18-29(30(33)34)32-31(35)36-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLNOBJUCJFHQP-LJAQVGFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.